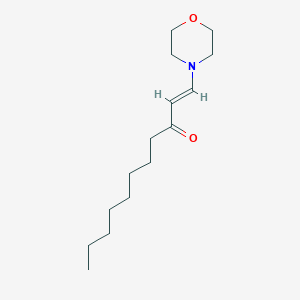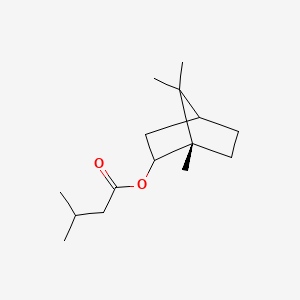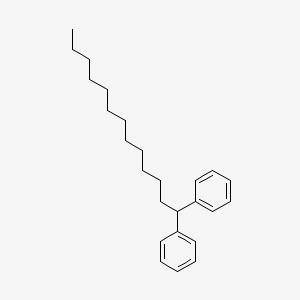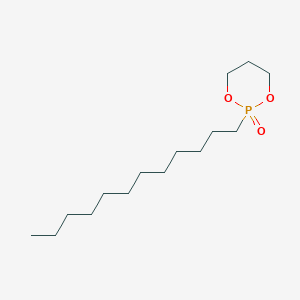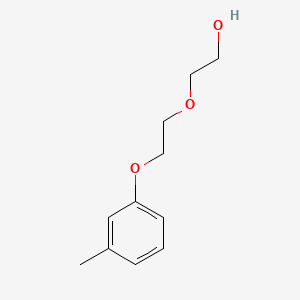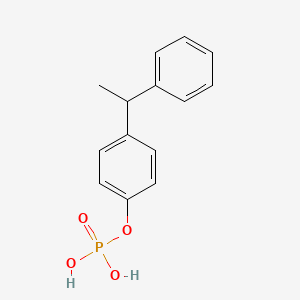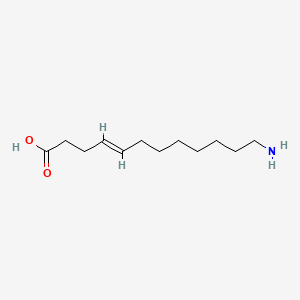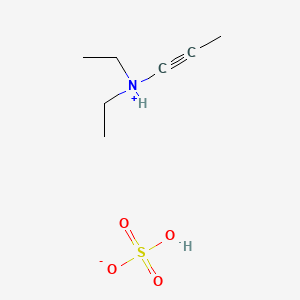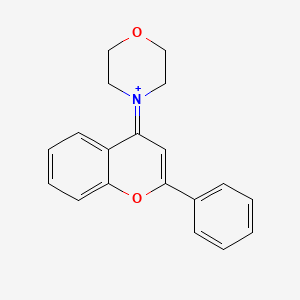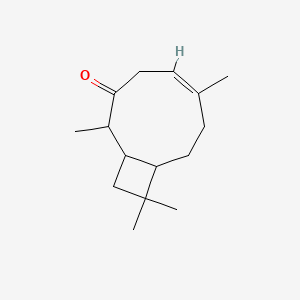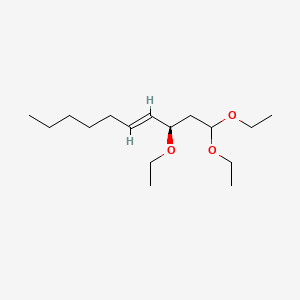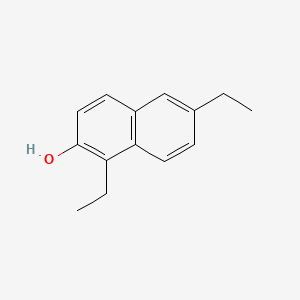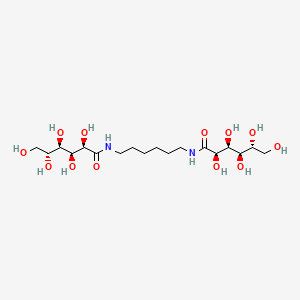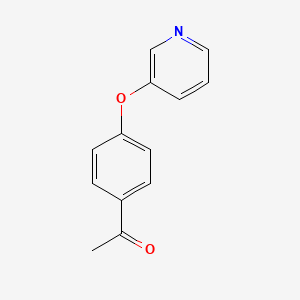
1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 254-527-8, also known as Copper(II) Borate, is a chemical compound with the molecular formula Cu(BO2)2. It is a copper salt of boric acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) Borate can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with sodium borate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain Copper(II) Borate.
Industrial Production Methods
In industrial settings, Copper(II) Borate is produced by reacting copper(II) oxide with boric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting Copper(II) Borate is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) Borate undergoes several types of chemical reactions, including:
Oxidation: Copper(II) Borate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) Borate can undergo substitution reactions where the borate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II) Borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Copper(II) Borate is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is being conducted on its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of Copper(II) Borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The copper ions in Copper(II) Borate can also participate in redox reactions, which can affect cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Copper(II) Borate can be compared with other copper and borate compounds, such as:
Copper(II) Sulfate: Unlike Copper(II) Borate, Copper(II) Sulfate is more commonly used in agriculture and as a fungicide.
Sodium Borate:
Copper(II) Oxide: Copper(II) Oxide is used in the production of ceramics and as a pigment in paints.
Copper(II) Borate is unique due to its combination of copper and borate properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
39572-18-4 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(4-pyridin-3-yloxyphenyl)ethanone |
InChI |
InChI=1S/C13H11NO2/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13/h2-9H,1H3 |
InChI-Schlüssel |
CLOBDYGKUVCMRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


